molecular formula C26H22N4O5 B1184881 HTFFSHZREIHZEH-BUVRLJJBSA-N

HTFFSHZREIHZEH-BUVRLJJBSA-N

Cat. No.: B1184881
M. Wt: 470.485
InChI Key: HTFFSHZREIHZEH-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C26H22N4O5

Molecular Weight

470.485

InChI

InChI=1S/C26H22N4O5/c1-33-18-11-10-14(12-20(18)34-2)21-22-17(32)8-5-9-19(22)35-26-23(21)25-28-24(29-30(25)13-27-26)15-6-3-4-7-16(15)31/h3-4,6-7,10-13,21,29H,5,8-9H2,1-2H3/b24-15+

InChI Key

HTFFSHZREIHZEH-BUVRLJJBSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C5=NC(=C6C=CC=CC6=O)NN5C=N4)OC

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Evidence

The provided evidence (–10) consists of tables and figures from unrelated fields, such as:

  • Transcriptomic profiling of plant roots ()
  • Synthetic credit data using GANs ()
  • Protein complex geometry ()
  • Clinical dataset anonymization ()
  • Urban planning co-creation projects ()

None of these sources contain chemical data, structural comparisons, or physicochemical properties relevant to the compound HTFFSHZREIHZEH-BUVRLJJBSA-N or its analogs.

Limitations in Addressing the Query

  • Lack of Chemical Data: No evidence includes structural, spectral, or functional data for the compound or its analogs.

Recommendations for Fulfilling the Query

To produce a professional and authoritative comparison, the following steps are necessary:

Access Chemical Databases : Use platforms like PubChem, SciFinder, or Reaxys to retrieve structural data, spectral information, and peer-reviewed studies for This compound .

Identify Structural Analogs: Search for compounds with similar functional groups, stereochemistry, or bioactivity using the InChIKey or SMILES notation.

Compile Comparative Data : Tabulate properties such as:

  • Molecular weight, melting/boiling points
  • Spectral signatures (e.g., NMR, IR, MS)
  • Pharmacokinetic or toxicological profiles
  • Synthetic routes and yields

Example Framework for a Comparative Table (Hypothetical)

Property This compound Analog 1 (e.g., CID 12345) Analog 2 (e.g., CID 67890)
Molecular Formula C₁₅H₂₀O₄ C₁₄H₁₈O₅ C₁₆H₂₂O₃
Melting Point (°C) 152–154 168–170 145–147
Solubility (mg/mL, H₂O) 0.5 0.2 1.1
LogP 2.8 3.1 2.5
Key Functional Groups Ester, ketone Carboxylic acid, hydroxyl Ether, amide

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